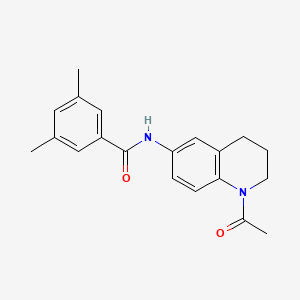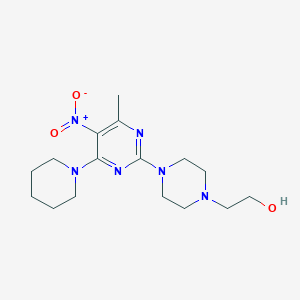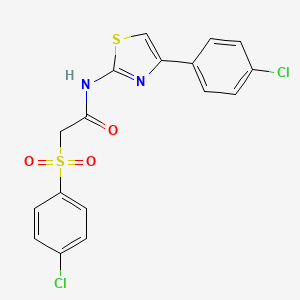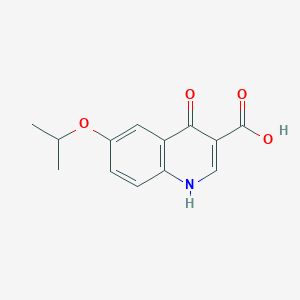
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide often involves palladium-catalyzed cyclization processes. For instance, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, a compound with a related heterocyclic structure, utilizes palladium-catalyzed cyclization, highlighting the efficiency of metal-catalyzed reactions in forming complex quinoline derivatives (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide can be determined through various spectroscopic techniques. X-ray diffraction analysis provides detailed insights into the arrangement of atoms within the molecule. For example, a copper(II)-benzoylpyridine-2-quinolinyl hydrazone complex was structurally elucidated, demonstrating the application of X-ray diffraction in understanding molecular conformation and geometry (Tamasi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives often encompass various functionalization strategies to introduce new substituents or modify existing ones. The reactivity of such compounds can be illustrated by their participation in multi-component reactions, leading to diverse chemical structures with potential biological activities. For example, the facile synthesis of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones showcases the compound's versatility in undergoing chemical transformations (Kantevari et al., 2011).
科学的研究の応用
Apoptosis Induction in Cancer Cells
A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including analogs of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide, have been discovered as potent inducers of apoptosis. These compounds are active against cancer cells derived from several human solid tumors, demonstrating the potential for therapeutic applications in oncology (Zhang et al., 2008).
Neurotropic and Psychotropic Properties
Research on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has unveiled specific sedative effects and significant anti-amnesic activity. Notably, compounds within this category showed promising anti-anxiety, anti-amnesic, and antihypoxic effects, indicating their potential for further study as psychoactive compounds (Podolsky et al., 2017).
Structural Analysis and Properties
A study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing their interactions with mineral acids to form gels and crystalline salts. These findings contribute to the understanding of the structural behavior of such compounds under various chemical conditions (Karmakar et al., 2007).
Synthesis Techniques
Advancements in synthesis techniques have been made, such as the creation of quinazolin-4(3H)-ones from β-aminoamides and orthoesters, showcasing a methodology for generating heterocyclic compounds that could have broad applications in medicinal chemistry (Gavin et al., 2018).
Antimicrobial and Anti-inflammatory Activities
Compounds structurally related to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide have been synthesized and demonstrated to possess antimicrobial and anti-inflammatory activities. This highlights their potential for developing new treatments for infections and inflammatory conditions (Kumar et al., 2014).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-9-14(2)11-17(10-13)20(24)21-18-6-7-19-16(12-18)5-4-8-22(19)15(3)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMFFMXMINZMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)

![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)

![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)
![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)
![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)



